Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Description
Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS: 273207-58-2) is a bicyclic tertiary alcohol derivative with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the azabicyclo[3.2.1]octane scaffold. This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of opioid receptor modulators, anticholinergics, and other bioactive molecules . Its exo configuration at the 3-methanol position ensures stereochemical stability, which is critical for pharmacological activity . The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses . Industrial-grade and pharma-grade forms are available with ≥99% purity, supplied by manufacturers like Hangzhou Zhongqi Chem Co., Ltd. .
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYDBXMMSEFTR-FGWVZKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129649 | |
| Record name | 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273207-58-2 | |
| Record name | 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Industrial production methods may involve the use of achiral tropinone derivatives in a desymmetrization process .
Chemical Reactions Analysis
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol with structurally related azabicyclo compounds:
Physicochemical Properties
| Property | Exo-8-Boc-3-methanol | Tropine | 8-Boc-2-methanol |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 233–235 | Not reported |
| Solubility in DCM | High | Low | High |
| LogP (Octanol-Water Partition) | 1.85 | 0.32 | 1.78 |
| Stability in Acidic Conditions | Stable (Boc removal) | Degrades | Stable |
Biological Activity
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS Number: 273207-58-2) is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of approximately 241.33 g/mol. It belongs to the class of tropane alkaloids, which are known for their diverse biological activities, including effects on the central nervous system and potential therapeutic applications in various diseases.
Chemical Structure and Properties
The compound features a bicyclic structure that is characteristic of the azabicyclo[3.2.1]octane scaffold. This unique architecture allows for specific interactions with biological targets, such as receptors and enzymes, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 273207-58-2 |
| Purity | ≥ 97% |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound's bicyclic structure facilitates binding to specific sites, modulating their activity and influencing physiological processes.
Potential Mechanisms Include:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, impacting signaling pathways.
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, leading to altered biological outcomes.
Case Studies and Research Findings
-
Tropane Alkaloid Derivatives:
A study highlighted the significance of tropane alkaloids in drug discovery, emphasizing their potential in developing new therapeutic agents targeting neurological disorders . this compound serves as an important intermediate in synthesizing these derivatives. -
Structure-Activity Relationship (SAR) Studies:
Research has focused on modifying the azabicyclo scaffold to enhance selectivity and potency against specific targets, such as opioid receptors . The modifications in the structure of compounds related to exo-8-boc-8-azabicyclo[3.2.1]octane have shown promising results in improving therapeutic profiles. -
Bioactive Molecule Development:
The compound's unique structure has been leveraged to develop bioactive molecules that exhibit significant pharmacological effects, including analgesic and anti-inflammatory properties .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds within the tropane class:
| Compound | Biological Activity |
|---|---|
| 2-Azabicyclo[3.2.1]octane | Significant potential in drug discovery |
| Exo-3-amino-8-boc-8-azabicyclo[3.2.1]octane | Different reactivity due to amino group presence |
Applications in Scientific Research
This compound is utilized in various fields:
Chemistry
It serves as a key intermediate in synthesizing tropane alkaloids and other nitrogen-containing heterocycles, contributing to advancements in synthetic organic chemistry.
Biology
The compound is valuable for studying biological systems and developing new bioactive molecules that can lead to novel therapeutic strategies.
Industry
In industrial applications, it is used for producing fine chemicals and pharmaceuticals, showcasing its versatility beyond academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
